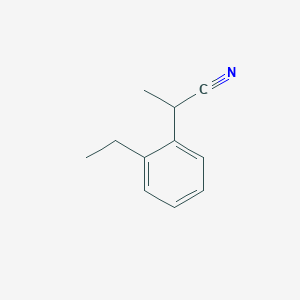

2-(2-Ethylphenyl)propanenitrile

Description

2-(2-Ethylphenyl)propanenitrile is a nitrile-substituted aromatic compound characterized by an ethyl group at the ortho position of the phenyl ring and a propanenitrile backbone. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of amides and other functionalized derivatives. For instance, it has been utilized as a precursor for synthesizing 2-(2-Ethylphenyl)-N,N,2-trimethylpropanamide via Method D, achieving a moderate yield of 55% . The compound’s synthetic utility is attributed to its reactivity in nucleophilic additions and catalytic transformations, though its stereochemical outcomes (e.g., enantiomeric excess) remain underexplored in the provided literature.

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

2-(2-ethylphenyl)propanenitrile |

InChI |

InChI=1S/C11H13N/c1-3-10-6-4-5-7-11(10)9(2)8-12/h4-7,9H,3H2,1-2H3 |

InChI Key |

GAUDUJDUJXVNHK-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 2-(2-Ethylphenyl)propanenitrile with substituted phenylpropanenitrile derivatives, focusing on synthesis efficiency, stereoselectivity, and substituent effects.

Table 1: Comparative Data for this compound and Analogues

Key Observations:

Yield Trends :

- The ethyl-substituted compound exhibits a lower yield (55%) compared to halogenated (65–66%) and para-alkylated analogues (66–86%). This suggests steric hindrance at the ortho position may impede reaction efficiency .

- Para-substituted tert-butyl derivatives (3j) achieve the highest yield (86%), likely due to reduced steric strain and favorable electronic effects .

Enantiomeric Excess (ee) :

- Ortho-chloro (3q) and para-biphenyl (3k) derivatives show exceptional stereocontrol (98% and 96% ee, respectively), indicating the catalytic system’s efficacy for electron-withdrawing or bulky substituents .

- In contrast, ortho-bromo (3r) and ethyl-substituted compounds exhibit lower ee values (87% and unreported, respectively), highlighting substituent-dependent enantioselectivity challenges.

Substituent Electronic and Steric Effects :

- Halogens (Cl, Br) at the ortho position enhance electrophilicity, facilitating nucleophilic cyanide addition but may introduce steric clashes in asymmetric catalysis .

- Para-alkyl groups (isobutyl, tert-butyl) improve yield due to enhanced solubility and reduced steric interference in the reaction center .

Physicochemical and Functional Comparisons

- Melting Points : The biphenyl derivative (3k) is a solid (mp reported), whereas ethyl- and alkyl-substituted analogues remain liquids, reflecting increased crystallinity with extended aromatic systems .

- The ethyl-substituted compound’s role in amide synthesis (e.g., 4.10p) underscores its utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.